molecular formula C5H3N5OS B12354394 2-Amino-6-hydroxy-8H-purine-8-thione

2-Amino-6-hydroxy-8H-purine-8-thione

Cat. No.: B12354394
M. Wt: 181.18 g/mol
InChI Key: VNILSUXEPJFVLA-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-8H-purine-8-thione is a purine derivative with significant biological and chemical properties. This compound is known for its role in various biochemical processes and its potential applications in medicinal chemistry. It is structurally related to other purine compounds, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-8H-purine-8-thione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimercapto-7,9-dihydro-8H-purine-8-thione with appropriate reagents under controlled conditions . The reaction conditions often require specific solvents like dimethylformamide (DMF) and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxy-8H-purine-8-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

2-Amino-6-hydroxy-8H-purine-8-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-8H-purine-8-thione involves its interaction with specific molecular targets. For instance, it inhibits xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to reduced production of uric acid, making it useful in treating conditions like gout. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the formation of harmful byproducts.

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-hydroxy-8H-purine-8-thione is unique due to its specific inhibitory effects on xanthine oxidase and its potential applications in cancer therapy. Its structural features allow for selective binding to enzyme active sites, distinguishing it from other purine derivatives.

Properties

Molecular Formula

C5H3N5OS

Molecular Weight

181.18 g/mol

IUPAC Name

2-amino-8-sulfanylidene-1H-purin-6-one

InChI

InChI=1S/C5H3N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12)

InChI Key

VNILSUXEPJFVLA-UHFFFAOYSA-N

Canonical SMILES

C12=NC(=S)N=C1N=C(NC2=O)N

Origin of Product

United States

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